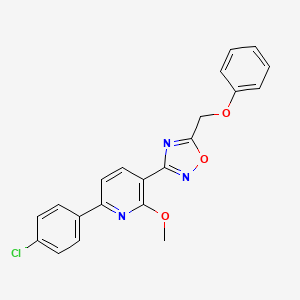
3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. The compound is synthesized using a specific method and has been studied extensively to determine its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
作用機序
The mechanism of action of 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole involves the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby reducing inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory activity, 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole has been found to exhibit analgesic and antipyretic activities. The compound has also been shown to have a low toxicity profile, making it a potentially safe option for use in medical applications.
実験室実験の利点と制限
One of the advantages of using 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole in laboratory experiments is its low toxicity profile. This makes it a potentially safe option for use in animal studies. However, one of the limitations of the compound is its solubility, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research involving 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole. One area of interest is the compound's potential use in the treatment of cancer. Studies have shown that the compound exhibits antiproliferative activity against cancer cells, making it a promising candidate for further research in this area.
Another potential future direction for research involving the compound is its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that the compound exhibits neuroprotective activity, making it a potential candidate for further research in this area.
Conclusion:
In conclusion, 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole is a chemical compound that has been the subject of extensive scientific research. The compound exhibits anti-inflammatory, analgesic, and antipyretic activities and has potential applications in the treatment of cancer and neurodegenerative diseases. While the compound has limitations, such as its solubility, it has a low toxicity profile, making it a potentially safe option for use in laboratory experiments. Further research is needed to fully explore the potential of this compound in the field of medicine.
合成法
The synthesis of 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole involves a multi-step process that begins with the reaction of 4-chloro-2-methoxypyridine-3-carboxylic acid with thionyl chloride to form 4-chloro-2-methoxypyridine-3-carbonyl chloride. This is then reacted with 6-amino-2-methoxypyridine-3-carboxamide to form 6-(4-chlorophenyl)-2-methoxypyridine-3-carboxamide. The final step involves the reaction of 6-(4-chlorophenyl)-2-methoxypyridine-3-carboxamide with phenoxymethyl isocyanate to form 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole.
科学的研究の応用
3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(phenoxymethyl)-1,2,4-oxadiazole has been studied extensively for its potential applications in the field of medicine. The compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
3-[6-(4-chlorophenyl)-2-methoxypyridin-3-yl]-5-(phenoxymethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3/c1-26-21-17(11-12-18(23-21)14-7-9-15(22)10-8-14)20-24-19(28-25-20)13-27-16-5-3-2-4-6-16/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQRJEUQCDANSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C3=NOC(=N3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

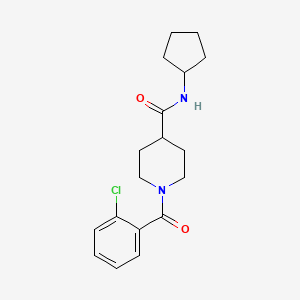

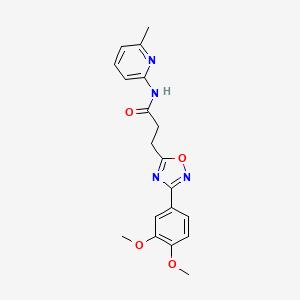
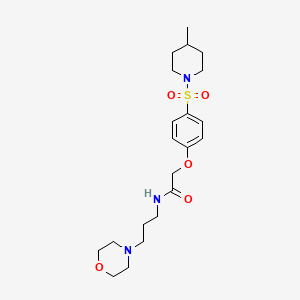



![Ethyl 2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetate](/img/structure/B7692512.png)
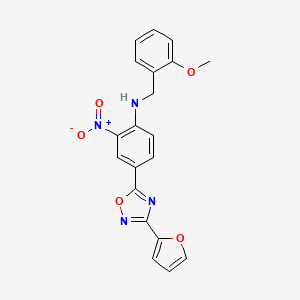


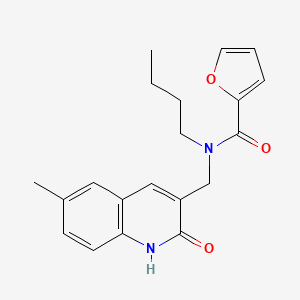
![1-(2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}acetyl)piperidine-4-carboxamide](/img/structure/B7692570.png)
